Home > Products > Screening Compounds P113127 > Oseltamivir citric acid Adduct
Oseltamivir citric acid Adduct -

Oseltamivir citric acid Adduct

Catalog Number: EVT-13994342
CAS Number:
Molecular Formula: C22H34N2O10
Molecular Weight: 486.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oseltamivir citric acid adduct is a chemical compound formed by the combination of oseltamivir, an antiviral medication, and citric acid. This adduct is significant in pharmacology due to its role in enhancing the solubility and stability of oseltamivir, which is primarily used for the treatment and prevention of influenza. The compound has a molecular formula of C22H34N2O10C_{22}H_{34}N_{2}O_{10} and a molecular weight of approximately 486.51 g/mol. It appears as a white solid and has been identified with the CAS number 2738248-87-6 .

Source

Oseltamivir was originally developed by the pharmaceutical company Roche and is marketed under the brand name Tamiflu. The citric acid adduct is synthesized to improve the pharmacokinetic properties of oseltamivir, making it more effective in clinical applications. This compound is particularly relevant in settings where enhanced solubility is required for oral formulations .

Classification

Oseltamivir citric acid adduct belongs to the class of organic compounds known as gamma amino acids and derivatives. More specifically, it falls under carboxylic acids and derivatives, indicating its structure includes both amino and carboxyl functional groups .

Synthesis Analysis

The synthesis of oseltamivir citric acid adduct involves several methods, primarily focusing on improving the solubility and stability of oseltamivir. The synthesis process typically follows these steps:

  1. Formation of Oseltamivir: Oseltamivir itself can be synthesized through various methods, including total synthesis from shikimic acid or through other synthetic routes that avoid shikimic acid dependency. Notable methods include Diels-Alder reactions and transformations involving aromatic rings .
  2. Adduct Formation: The adduct with citric acid is formed by reacting oseltamivir with citric acid under controlled conditions to ensure proper interaction between the two compounds. This reaction enhances the solubility profile of oseltamivir, making it more bioavailable when administered orally .
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical applications.
Molecular Structure Analysis

The molecular structure of oseltamivir citric acid adduct can be represented as follows:

  • Molecular Formula: C22H34N2O10C_{22}H_{34}N_{2}O_{10}
  • Molecular Weight: 486.51 g/mol
  • Structural Features: The structure consists of a cyclohexene ring, an acetamido group, and a carbamoyl group linked to hydroxypentanedioic acid from citric acid .

Structural Data

The chemical structure can be visualized using various chemical drawing software or databases that provide 2D and 3D representations. The presence of multiple functional groups contributes to its unique properties as an antiviral agent.

Chemical Reactions Analysis

Oseltamivir citric acid adduct participates in several chemical reactions that are essential for its efficacy as an antiviral agent:

  1. Hydrolysis: In biological systems, the ester bonds may undergo hydrolysis, leading to the release of active oseltamivir.
  2. Neuraminidase Inhibition: The active metabolite of oseltamivir inhibits neuraminidase enzymes in influenza viruses, preventing viral replication and spread within host cells .
Mechanism of Action

The mechanism of action for oseltamivir involves its conversion into oseltamivir carboxylate, which is the active form that inhibits viral neuraminidase enzymes. This inhibition blocks the release of new viral particles from infected cells, thereby reducing viral load and alleviating symptoms associated with influenza infection.

Process Details

  • Inhibition Site: The active metabolite binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on host cells.
  • Data on Efficacy: Clinical studies have shown that timely administration (within 48 hours of symptom onset) significantly reduces illness duration and severity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Solubility: Enhanced solubility due to citric acid addition
  • Stability: Improved stability compared to unmodified oseltamivir .

Chemical Properties

  • pH Sensitivity: The adduct may exhibit different pH stability profiles compared to its parent compound.
  • Reactivity: Reacts with water under physiological conditions to release active components.
Applications

Oseltamivir citric acid adduct is primarily used in scientific research and clinical settings for:

  • Antiviral Therapy: Effective against influenza A and B viruses.
  • Pharmaceutical Formulations: Utilized in developing oral dosage forms with improved bioavailability.
  • Research Studies: Investigated for potential modifications to enhance efficacy against emerging viral strains .

The development and application of oseltamivir citric acid adduct represent significant advancements in antiviral therapies, particularly in addressing seasonal influenza outbreaks and potential pandemics.

Synthesis and Manufacturing Pathways of Oseltamivir Citric Acid Adduct [3] [5]

Historical Development of Oseltamivir-Based Adduct Synthesis

The synthesis of oseltamivir (Tamiflu®) and its citric acid adduct originated with Gilead Sciences in 1995, utilizing (-)-shikimic acid or (-)-quinic acid as chiral pool starting materials. The initial 14-step route from shikimic acid achieved a mere 15% overall yield, burdened by extensive protecting group manipulations and hazardous azide chemistry for introducing the C5-amino group [1] [9]. By 1999, Roche optimized a 12-step industrial route from shikimic acid, improving the yield to ~35% but retaining explosive azide intermediates (sodium azide and alkyl azides) for diamino functionalization [1] [3]. The citric acid adduct formation emerged as a critical final step to enhance the drug's physicochemical properties. Citric acid serves as a counterion that improves oseltamivir's crystallinity, stability, and aqueous solubility—attributes essential for its oral suspension formulation [7] [10]. Early adduct synthesis involved direct crystallization of oseltamivir free base with citric acid in ethanol/water mixtures, though process efficiency was initially secondary to route scalability during pandemic responses [8].

Role of Citric Acid in Adduct Formation: Mechanistic Insights

Citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid) forms a 1:1 molecular adduct with oseltamivir through proton transfer and hydrogen bonding. The tertiary amine at C6 of oseltamivir (pKa ~7.9) undergoes protonation by citric acid’s carboxylic acid groups (pKa values: 3.1, 4.8, 6.4), generating a stable ammonium carboxylate salt. Concurrently, the hydroxyl and carbonyl groups of both molecules engage in an extended hydrogen-bonding network, facilitating crystalline lattice formation [7] [10]. This interaction significantly alters the drug’s properties:

  • Solubility & Bioavailability: The adduct exhibits higher aqueous solubility (≥15 mg/mL) than oseltamivir free base, enabling pediatric suspensions.
  • Stability: Citric acid’s antioxidant properties mitigate degradation, extending shelf-life to 5 years for capsules and 24 months for powder formulations [8].
  • Crystallinity: The adduct crystallizes as a non-hygroscopic solid, simplifying purification and storage [10].

Table 1: Key Physicochemical Properties of Oseltamivir Citric Acid Adduct

PropertyValue/CharacteristicAnalytical Method
Molecular FormulaC₂₂H₃₄N₂O₁₀Elemental Analysis
Molecular Weight486.51 g/molMS
Crystal SystemMonoclinicXRD
Solubility in Water (25°C)>150 mg/mLUSP <791>
Degradation Temperature>150°CTGA

Comparative Analysis of Synthetic Routes: Shikimic Acid vs. Bioengineered Precursors

Oseltamivir citric acid adduct synthesis hinges on the production of oseltamivir free base, with routes diverging in precursor sourcing:

  • Natural Extraction (Shikimic Acid):The industrial standard uses (-)-shikimic acid from Chinese star anise (Illicium verum), yielding ~3–5% after purification. Roche’s current 10-step route achieves 20–35% yield but requires azide-based steps at C4 and C5 positions. A key improvement involves low-temperature (0°C) azidation to prevent aromatization during epoxide opening [1] [3]. However, plant-derived shikimic acid faces supply volatility due to agricultural constraints—star anise requires 6 years to fruit and is climate-sensitive [6] [8].

  • Bioengineered Fermentation:Genetically modified E. coli strains (e.g., K-12 derivatives) bypass botanical limitations by overproducing shikimic acid. Metabolic engineering blocks the aroL and aroK (shikimate kinase) genes, accumulating extracellular shikimic acid at titers up to 84 g/L from glucose—a 33% yield. By 2008, fermentation supplied ~66% of Roche’s shikimic acid, reducing reliance on star anise [3] [8]. Novel microbial routes to 5-amino-5-deoxyshikimic acid (e.g., via Amycolatopsis mediterranei) aim to eliminate azide steps but remain experimental (titer: 0.2 g/L) [3].

  • Full Chemical Synthesis:Non-shikimate routes (e.g., Corey’s Diels-Alder or Shibasaki’s desymmetrization) avoid natural precursors but require >15 steps with lower yields (<20%). They are not commercially competitive but provide azide-free alternatives [5] [9].

Table 2: Comparison of Precursor Sourcing Strategies for Oseltamivir

ParameterPlant-Derived ShikimateBioengineered ShikimateChemical Synthesis
Starting MaterialStar anise extractGlucose (fermentation)Butadiene/acrylates
Key AdvantageEstablished infrastructureScalable, consistent supplyAzide-free chemistry
Key LimitationGeopolitical/weather risksHigh bioreactor CAPEXLow yield (≤20%)
Overall Yield20–35%25–30%10–18%
Commercial UsePrimary (Roche)Increasing (since 2008)None

Optimization Strategies for Scalable Production

Recent innovations target three bottlenecks: hazardous reagents, purification complexity, and adduct crystallization efficiency:

Properties

Product Name

Oseltamivir citric acid Adduct

IUPAC Name

2-[2-[(6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl)amino]-2-oxoethyl]-2-hydroxybutanedioic acid

Molecular Formula

C22H34N2O10

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(29)33-7-3)8-15(19(16)23-12(4)25)24-17(26)10-22(32,21(30)31)11-18(27)28/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,30,31)

InChI Key

QGNLWYHWTPPAFK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)O)O)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.